Botryococcene
Description
Properties
CAS No. |
42719-34-6 |
|---|---|
Molecular Formula |
C34H58 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(3S,7S,10S,11E,13R,16S,20S)-10-ethenyl-2,3,7,10,13,16,20,21-octamethyl-6,17-dimethylidenedocosa-1,11,21-triene |
InChI |
InChI=1S/C34H58/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,27-30,33H,1-2,4,10-11,15-20,22,24H2,3,5-9,12-13H3/b23-21+/t27-,28+,29+,30+,33+,34+/m1/s1 |
InChI Key |
RRFKZRGEWFCPGV-KWNNYQEVSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)/C=C/[C@@](C)(CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)C=C |
Canonical SMILES |
CC(CCC(C)C(=C)CCC(C)C(=C)C)C=CC(C)(CCC(C)C(=C)CCC(C)C(=C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Botryococcene is primarily extracted from Botryococcus braunii. The extraction process involves the use of solvents such as heptane in a high shear environment to disrupt the algal colonies and release the hydrocarbons . The extraction efficiency can be improved by optimizing the shear rate, contact period, and recovery period .
Industrial Production Methods
Industrial production of this compound involves cultivating Botryococcus braunii in controlled environments to maximize hydrocarbon yield. The algae are grown in bioreactors with specific conditions such as temperature, light intensity, and nutrient availability to enhance this compound production . The extracted this compound can then be processed into fuels through various chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Botryococcene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various hydrocarbons and oxygenated derivatives that can be used as fuels or chemical intermediates .
Scientific Research Applications
Biofuel Production
Overview of Biofuel Potential
Botryococcus braunii is known for producing long-chain hydrocarbons, which can be converted into various fuels. Up to 86% of its dry weight can consist of hydrocarbons like botryococcenes, alkadienes, and alkatrienes. Unlike traditional vegetable oils, these hydrocarbons are not suitable for biodiesel production via transesterification but can be processed through hydrocracking in refineries to yield high-octane fuels such as gasoline and diesel .
Case Study: Hydrocracking Process
A study demonstrated that botryococcenes are preferred for hydrocracking due to their higher octane ratings compared to other hydrocarbon types. The research indicated that the hydrocarbon profile of B. braunii can be engineered to enhance yield and optimize fuel properties .
| Hydrocarbon Type | Yield (%) | Octane Rating |
|---|---|---|
| Botryococcenes | 20-86 | High |
| Alkadienes | Variable | Moderate |
| Alkatrienes | Variable | Low |
Pharmaceutical Applications
Therapeutic Potential
Research has highlighted the potential of this compound and its derivatives in pharmaceuticals. For instance, compounds isolated from Botryococcus terribilis have shown promise in promoting hair growth by enhancing gene expression related to hair follicle development . This indicates that this compound derivatives could serve as active ingredients in cosmetic formulations.
Case Study: Hair Growth Promotion
A recent study isolated C32 this compound from B. terribilis, demonstrating its effectiveness in stimulating hair follicle dermal papilla cells without cytotoxic effects. The findings suggest that this compound could be explored further for therapeutic uses in dermatology .
Environmental Applications
Carbon Dioxide Mitigation
Microalgae like B. braunii play a crucial role in carbon dioxide fixation, making them valuable for environmental sustainability efforts. By utilizing waste CO2 from industrial processes, these organisms can produce biofuels while simultaneously reducing greenhouse gas emissions .
Case Study: Integrated Bioprocessing
A study proposed an integrated approach combining CO2 mitigation with biofuel production using microalgae. This method not only enhances the economic feasibility of biofuel production but also contributes to environmental sustainability by addressing waste management issues .
Industrial Applications
Chemical Feedstock
Botryococcenes can serve as feedstock for various chemical processes, particularly in the synthesis of specialty chemicals and polymers. Their unique structural properties make them suitable for developing high-performance materials .
Case Study: Polymer Synthesis
Research has shown that botryococcenes can be utilized in synthesizing biodegradable polymers, which are increasingly important in addressing plastic waste issues. The versatility of these compounds allows for customization in material properties based on specific industrial needs .
Mechanism of Action
Botryococcene biosynthesis in Botryococcus braunii involves the condensation of two molecules of farnesyl diphosphate to form presqualene diphosphate, which then undergoes a reductive rearrangement to form this compound . This process is catalyzed by specific enzymes, including this compound synthase . The molecular targets and pathways involved in this compound biosynthesis are similar to those of squalene, a key intermediate in sterol metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2.1. Vaccine Adjuvants
Botryococcene and squalene nanoemulsions were compared for adjuvant efficacy:
2.2.2. Biofuel Feedstock
- Hydrocracking Efficiency : this compound yields higher-energy fuels (e.g., jet fuel) than squalene due to its branched structure .
- Production in Engineered Hosts :
Physiological and Ecological Roles
- Membrane Interactions : this compound’s branching disrupts lipid bilayers more severely than squalene, impacting membrane fluidity in engineered tobacco .
- Environmental Biomarkers : this compound derivatives (e.g., C34 this compound) serve as geochemical markers in freshwater sediments, unlike squalene .
Comparative Analysis of Methylated Derivatives
This compound’s methylated forms (e.g., C32 this compound, me-meijicoccene) exhibit unique properties:
In contrast, methylated squalenes (e.g., C31–C34) are rare outside B. braunii and lack cyclic configurations .
Key Research Findings
Enzyme Engineering : Coexpression of SSL-1 and SSL-3 genes enhances this compound biosynthesis efficiency in heterologous hosts .
Metabolic Engineering : Plastid-targeted this compound synthase (tpBS) in Arabidopsis yields 10-fold higher titers than cytosolic expression .
Ecological Impact : Increased this compound concentrations in Everglades sediments correlate with algal blooms and mineral influx .
Q & A
Q. How to address batch-to-batch variability in this compound productivity data?
Q. What bioinformatics tools are robust for annotating this compound-related genes in draft genomes?
- Methodological Answer : Combine homology-based tools (BLASTp, HMMER) with de novo pathway prediction (AntiSMASH, KEGG Mapper). Validate annotations via phylogenetic profiling (e.g., ortholog clustering in related algae) .
Ethical & Reproducibility Considerations
Q. How to ensure reproducibility in this compound extraction protocols across labs?
Q. What ethical safeguards are critical when engineering this compound pathways for open-pond cultivation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
